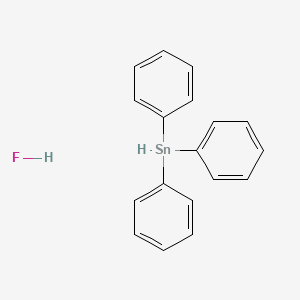

Triphenylstannane;hydrofluoride

Description

Triphenylstannane;hydrofluoride (Ph$3$SnH·HF) is an organotin compound combined with hydrofluoric acid (HF). Organotin fluorides are notable for their hypervalent coordination geometry, which enhances their reactivity in organic synthesis and materials science . The hydrofluoride component likely contributes to its solubility and stability in polar solvents, though detailed thermodynamic data remain sparse.

Properties

Molecular Formula |

C18H17FSn |

|---|---|

Molecular Weight |

371.0 g/mol |

IUPAC Name |

triphenylstannane;hydrofluoride |

InChI |

InChI=1S/3C6H5.FH.Sn.H/c3*1-2-4-6-5-3-1;;;/h3*1-5H;1H;; |

InChI Key |

SZNZEEYJVCQHCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[SnH](C2=CC=CC=C2)C3=CC=CC=C3.F |

Origin of Product |

United States |

Preparation Methods

Triphenylstannane;hydrofluoride is typically prepared by treating triphenyltin chloride with lithium aluminium hydride. The reaction conditions involve the use of anhydrous solvents and controlled temperatures to ensure the successful reduction of triphenyltin chloride to this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Triphenylstannane;hydrofluoride undergoes various types of chemical reactions, including:

Reduction Reactions: It acts as a reducing agent in the reductive deselenenylation reaction and the reduction of α, β-unsaturated ketones and esters.

Radical Reactions: It is used in free radical hydrostannylations of olefins and free-radical reduction reactions in the presence of initiators like 9-borabicyclo[3.3.1]nonane (9-BBN).

Substitution Reactions: It can participate in nucleophilic substitution reactions, although these are less common compared to its radical reactions.

Common reagents used in these reactions include AIBN (azobisisobutyronitrile) as a radical initiator and various solvents like benzene and tetrahydrofuran (THF). The major products formed from these reactions depend on the specific substrates and conditions used but often include reduced or substituted organic compounds.

Scientific Research Applications

Triphenylstannane;hydrofluoride has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which triphenylstannane;hydrofluoride exerts its effects primarily involves the generation of hydrogen radicals. These radicals can initiate radical chain reactions, leading to the reduction or substitution of various substrates . The molecular targets and pathways involved depend on the specific reaction and conditions but often include radical intermediates and transition states.

Comparison with Similar Compounds

Industrial and Environmental Considerations

- Recycling Challenges : Industrial processes using NaF/KF mixtures (e.g., sodium hydrofluoride) face difficulties in achieving 100% recovery due to practical limitations in controlling stoichiometry .

- Waste Reduction : NH$4$HF$2$ and KHF$_2$ are preferred in lab-scale fluorination for their lower decomposition temperatures and reduced HF emissions compared to gaseous fluorinating agents .

- Toxicity: Clinoptilolite zeolite mitigates acute fluoride intoxication by binding HF in the gastrointestinal tract, highlighting the need for safe handling of hydrofluoride compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.